6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

Melatonin receptor pharmacology MT₂ selective agonist Chemical probe validation

6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (CAS 5689-10-1) is a synthetic thieno[3,2-c]quinoline heterocycle with a molecular formula of C₁₄H₁₅NOS and a molecular weight of 245.34 g/mol. The compound features a 2,3-dihydrothieno core fused to a quinoline ring, with methyl substituents at positions 2 and 4 and a methoxy group at position 6.

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
CAS No. 5689-10-1
Cat. No. B4954341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
CAS5689-10-1
Molecular FormulaC14H15NOS
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESCC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C
InChIInChI=1S/C14H15NOS/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3
InChIKeyYYPPVHYJGCMWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Evidence Profile of 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (CAS 5689-10-1)


6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (CAS 5689-10-1) is a synthetic thieno[3,2-c]quinoline heterocycle with a molecular formula of C₁₄H₁₅NOS and a molecular weight of 245.34 g/mol . The compound features a 2,3-dihydrothieno core fused to a quinoline ring, with methyl substituents at positions 2 and 4 and a methoxy group at position 6 . This substitution pattern distinguishes it from other thieno[3,2-c]quinoline derivatives that typically bear substituents at positions 4 and 8 [1].

Why Generic Thieno[3,2-c]quinoline Substitution Fails for 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (CAS 5689-10-1)


Thieno[3,2-c]quinoline derivatives cannot be generically interchanged because minor variations in substitution pattern confer profoundly different biological activity profiles. For instance, 4-amino-substituted thieno[3,2-c]quinolines exhibit antimalarial activity with IC₅₀ values as low as 210 nM against Plasmodium falciparum [1], while 2-carboxylate-substituted analogs show cytotoxic activity against MCF-7 breast cancer cells comparable to nocodazole [2]. In contrast, the 6-methoxy-2,4-dimethyl substitution pattern of CAS 5689-10-1 yields a compound that is specifically validated as an inactive control (pEC₅₀ <4.5 at both hMT₁ and hMT₂ receptors) for the potent MT₂-selective agonist UCSF4226 [3]. Substituting a different thieno[3,2-c]quinoline in this context would introduce uncontrolled biological activity, compromising experimental validity.

Quantitative Differentiation Evidence for 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (CAS 5689-10-1)


Validated MT₂ Melatonin Receptor Inactive Control: pEC₅₀ <4.5 vs. UCSF4226 pEC₅₀ 8.2

6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (Z3670677764, SML2754) is validated as an inactive control for the potent, selective human melatonin MT₂ receptor agonist UCSF4226 . In a head-to-head comparison within the same cAMP inhibition assay in HEK cells transiently expressing hMT₁ or hMT₂ receptors, UCSF4226 exhibited pEC₅₀ values of 6.8 ± 0.2 (hMT₁) and 8.2 ± 0.1 (hMT₂), corresponding to EC₅₀ values of approximately 148 nM and 7.1 nM, respectively [1]. In contrast, 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline showed pEC₅₀ <4.5 at both receptor subtypes, meaning no measurable agonist or inverse agonist activity at concentrations up to 30 μM . This represents a greater than 3.7 log unit difference in potency relative to the active probe, confirming its suitability as a negative control.

Melatonin receptor pharmacology MT₂ selective agonist Chemical probe validation Inactive control compound

Structural Differentiation from Active MT₂ Probe UCSF4226: Distinct Chemotype with Zero Rotatable Bonds

6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is structurally unrelated to the active MT₂ probe UCSF4226, which is an N-benzylpyridin-3-amine derivative [1]. The target compound possesses a rigid fused tricyclic core with zero rotatable bonds, whereas UCSF4226 has four rotatable bonds . This conformational rigidity may contribute to the absence of MT₂ agonism, as the compound cannot adopt the flexible conformations required for receptor activation. Additionally, the target compound bears a distinct hydrogen bonding profile: 2 H-bond acceptors (methoxy oxygen and quinoline nitrogen) with 0 H-bond donors, compared to UCSF4226's 2 H-bond acceptors and 1 H-bond donor .

Chemical probe pairs Structural chemotype Conformational rigidity Control compound design

Physicochemical Profile and Supplier-Grade Purity Documentation Supporting Reproducible Procurement

6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is available from Hit2Lead (ChemBridge, SC-5689101) as a solid free base with unknown stereochemistry, and from Sigma-Aldrich as Z3670677764 (SML2754) with ≥98% HPLC purity . The compound's LogP of 4.03 (Hit2Lead) or XLogP3-AA of 3.5 (GuideChem) indicates moderate lipophilicity, placing it within Lipinski-compliant space for drug-like screening compounds . Its topological polar surface area of 22.1 Ų (Hit2Lead) or 47.4 Ų (GuideChem, calculated differently) suggests reasonable membrane permeability potential . These documented purity and physicochemical parameters enable reproducible experimental design, in contrast to uncharacterized in-house syntheses of analogous thienoquinolines.

Compound procurement Purity specification Physicochemical properties Screening collection

Validated Application Scenarios for 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (CAS 5689-10-1)


Negative Control for MT₂ Melatonin Receptor Agonist Profiling Using UCSF4226

In pharmacological studies investigating MT₂ receptor-mediated modulation of circadian rhythms, 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (Z3670677764) serves as the validated negative control paired with the selective MT₂ agonist UCSF4226 . Its confirmed inactivity (pEC₅₀ <4.5 at both hMT₁ and hMT₂ up to 30 μM) ensures that observed cAMP inhibition is attributable to UCSF4226-mediated receptor activation rather than nonspecific assay interference [1]. This control is essential for experiments examining MT₂-dependent signaling pathways in recombinant HEK cell systems or native tissue preparations.

Chemical Probe Pair Procurement for Melatonin Receptor Screening Libraries

Screening facilities and academic pharmacology laboratories can procure 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline alongside UCSF4226 as a matched active/inactive probe pair from Sigma-Aldrich (SML2754 and SML2753, respectively) . The availability of both compounds from a single vendor with standardized ≥98% HPLC purity and documented certificates of analysis simplifies procurement logistics and ensures batch-to-batch consistency across multi-center studies .

Scaffold-Hopping Reference for Thieno[3,2-c]quinoline Medicinal Chemistry Programs

Medicinal chemists exploring thieno[3,2-c]quinoline-based kinase inhibitors or antimalarial agents can use 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline as a reference compound representing the 6-methoxy-2,4-dimethyl substitution pattern [2]. Its documented physicochemical profile (LogP 4.03, zero rotatable bonds, MW 245) provides a baseline for assessing how structural modifications at positions 4, 6, and 8 impact properties such as lipophilicity, solubility, and permeability . The compound's commercial availability enables straightforward acquisition for comparative structure-activity relationship (SAR) studies.

Assay Development Control for Melatonin Receptor Binding and Functional Studies

In radioligand binding assays using [³H]-melatonin or [¹²⁵I]-iodomelatonin, and in functional assays measuring GTPγS binding or β-arrestin recruitment at melatonin receptors, 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline can be employed as a chemically distinct negative control to confirm that observed signals are receptor-specific [1]. Its confirmed lack of activity at concentrations up to 30 μM in a validated cAMP assay [1] supports its use when establishing assay windows and defining nonspecific binding thresholds.

Quote Request

Request a Quote for 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.